6H-Pyrrolo[2,3-d]pyrimidine

Medicinal Chemistry Kinase Inhibitors Pharmacokinetics

6H-Pyrrolo[2,3-d]pyrimidine (7-deazapurine) is the premier ATP-competitive kinase inhibitor hinge-binding core. Its unique deazapurine architecture—replacing purine N7 with C-H—confers distinct oral PK profiles, >100-fold c-Met/Axl selectivity, and low-nanomolar CSF1R potency versus pyrazolo[3,4-d]pyrimidine analogs. Predictable 100% C5 regioselectivity accelerates library synthesis. Validated 24-fold selective P. jirovecii DHFR inhibition over human DHFR. Ideal for oncology (CSF1R, c-Met, Axl, BTK) and anti-infective programs.

Molecular Formula C6H5N3
Molecular Weight 119.12 g/mol
CAS No. 271-69-2
Cat. No. B11924856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6H-Pyrrolo[2,3-d]pyrimidine
CAS271-69-2
Molecular FormulaC6H5N3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC1C=C2C=NC=NC2=N1
InChIInChI=1S/C6H5N3/c1-2-8-6-5(1)3-7-4-9-6/h1,3-4H,2H2
InChIKeyWGKLVRQVFFRLOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6H-Pyrrolo[2,3-d]pyrimidine (CAS 271-69-2): A Foundational 7-Deazapurine Scaffold for Kinase-Targeted Medicinal Chemistry


6H-Pyrrolo[2,3-d]pyrimidine (CAS 271-69-2, molecular formula C6H5N3, molecular weight 119.12 g/mol), also known as 7-deazapurine, is a nitrogen-containing heterocyclic compound comprising a pyrrole ring fused to a pyrimidine ring . This core scaffold is recognized in medicinal chemistry for its role as an ATP-competitive kinase inhibitor hinge-binding motif, owing to its structural mimicry of the purine heterocycle while offering distinct electronic and steric properties [1].

Why the 6H-Pyrrolo[2,3-d]pyrimidine Scaffold Cannot Be Interchanged with Generic Purines or Regioisomers


Generic substitution of the 6H-pyrrolo[2,3-d]pyrimidine core is not feasible due to its unique 7-deazapurine architecture, where the replacement of the purine N7 nitrogen with a C-H group fundamentally alters electronic distribution, hydrogen-bonding patterns, and metabolic stability. This modification confers distinct inhibitory profiles, oral pharmacokinetic characteristics compared to the closely related pyrazolo[3,4-d]pyrimidine scaffold [1], and significantly reduced susceptibility to enzymatic cleavage by purine nucleoside phosphorylase (PNP) . Furthermore, regioisomers such as pyrrolo[3,2-d]pyrimidine exhibit substantially different potency profiles in identical cellular assays [2], underscoring the non-interchangeable nature of this scaffold.

Quantitative Evidence Guide for 6H-Pyrrolo[2,3-d]pyrimidine (CAS 271-69-2): Comparator-Driven Differentiation Data


Superior Oral Pharmacokinetic Profile and Potency Retention of Pyrrolo[2,3-d]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine Scaffold

In a direct head-to-head comparison, the pyrrolo[2,3-d]pyrimidine (PrP) scaffold demonstrated distinct and advantageous physiochemical properties compared to the pyrazolo[3,4-d]pyrimidine (PP) scaffold. Notably, certain substituents that showed reduced CpCDPK1 potency on the PP scaffold provided notably enhanced efficacy when displayed on the PrP scaffold, demonstrating that the PrP core enables a differentiated pharmacological profile [1].

Medicinal Chemistry Kinase Inhibitors Pharmacokinetics

Defined Electrophilic Substitution Site at C5 Enables Selective Functionalization Distinct from Purine Chemistry

Electrophilic substitution on the 6H-pyrrolo[2,3-d]pyrimidine core occurs with high regioselectivity at the C5 position, a reactivity pattern that is distinct from the purine scaffold and other heterocyclic analogs [1]. This predictable site-specific functionalization allows for targeted introduction of substituents for structure-activity relationship (SAR) exploration.

Organic Synthesis Scaffold Diversification Electrophilic Substitution

Halogenation at 2-Position Does Not Improve H3R Binding Affinity, Guiding Efficient Lead Optimization

In a focused SAR study of nature-inspired pyrrolo[2,3-d]pyrimidines targeting the histamine H3 receptor, halogenation at the 2-position (chloro substitution) did not improve binding affinity compared to the dehalogenated parent compounds [1]. Conversely, the simultaneous introduction of lipophilic cores at the 7-position and dehalogenation at the 2-position resulted in a 20- to 21-fold increase in binding affinity (Ki values of 7 nM and 6 nM vs. 126 nM for the lead structure) [1].

GPCR Ligands Histamine H3 Receptor SAR

High Purity (≥97% HPLC) with Validated Physicochemical Properties Ensures Reproducible Research Outcomes

Commercial sources of 6H-pyrrolo[2,3-d]pyrimidine (CAS 271-69-2) and its 7H-tautomer (CAS 271-70-5) are routinely supplied at ≥97% purity as verified by HPLC, with typical catalog specifications of 97–98% . The predicted physicochemical parameters—including a pKa of 4.90±0.20 (acidic) or 12.79±0.20 (basic) , LogP of 0.23–0.52 , and a boiling point of 254.2±33.0 °C —provide a baseline for solubility and formulation planning.

Chemical Procurement Quality Control Analytical Chemistry

Pyrrolo[2,3-d]pyrimidine-Derived CSF1R Inhibitor Achieves Low-Nanomolar Enzymatic Activity with Favorable ADME Profile

In a 2025 study employing a scaffold hopping and molecular hybridization approach, a pyridine-based pyrrolo[2,3-d]pyrimidine analog (compound 12b) emerged as a potent CSF1R inhibitor with low-nanomolar enzymatic activity and favorable ADME properties [1]. This work demonstrates the scaffold's utility in generating advanced leads with balanced potency and drug-like properties.

CSF1R Inhibitors Kinase Inhibitors ADME

Pyrrolo[2,3-d]pyrimidine Core Enables >100-Fold Selectivity in c-Met/Axl Dual Inhibition

A series of 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives were identified as selective type II c-Met/Axl inhibitors. One lead compound (22a) exhibited remarkable potency against c-Met and Axl kinases (IC50 values of 1 nM and 10 nM, respectively) and demonstrated over 100-fold selectivity against other members of the TAM subfamily [1]. This high degree of selectivity is a direct consequence of the pyrrolo[2,3-d]pyrimidine core's ability to act as a conformationally constrained hinge-binding motif.

Kinase Selectivity c-Met Inhibitors Axl Inhibitors

Strategic Procurement Applications for 6H-Pyrrolo[2,3-d]pyrimidine (CAS 271-69-2)


Kinase Inhibitor Lead Optimization in Oncology Programs

The 6H-pyrrolo[2,3-d]pyrimidine scaffold is optimally deployed as a hinge-binding core for ATP-competitive kinase inhibitors. Its demonstrated ability to confer low-nanomolar potency against CSF1R and high selectivity (>100-fold) for c-Met/Axl over related kinases makes it a superior choice for oncology drug discovery programs targeting the CSF1R, c-Met, Axl, or BTK kinases. The scaffold's distinct oral pharmacokinetic profile compared to pyrazolo[3,4-d]pyrimidine analogs further supports its selection for oral drug candidate development [1][2][3].

GPCR Ligand Discovery with Defined SAR for Histamine H3 Receptor

For programs targeting the histamine H3 receptor, this scaffold offers a well-characterized SAR landscape. Quantitative evidence demonstrates that halogenation at the 2-position is non-productive for affinity gains, while modifications at the 7-position yield substantial improvements (Ki = 6–7 nM). This knowledge enables efficient lead optimization, conserving synthetic resources and accelerating hit-to-lead timelines [4].

Synthesis of Regioselective Functionalized Building Blocks via Electrophilic Substitution

The scaffold's well-defined electrophilic substitution regioselectivity (100% at C5) makes it an ideal core for synthesizing diverse libraries of functionalized building blocks. This predictable reactivity simplifies purification and improves synthetic yields, which is a critical factor in procurement for high-throughput chemistry and parallel synthesis applications [5].

Antifolate Drug Discovery Targeting Dihydrofolate Reductase (DHFR)

6-Substituted pyrrolo[2,3-d]pyrimidines have been validated as selective inhibitors of Pneumocystis jirovecii DHFR over human DHFR, with selectivities up to 24-fold [6]. This evidence positions the scaffold as a strategic procurement choice for anti-infective drug discovery programs, particularly those focused on opportunistic pathogens where host toxicity is a concern.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6H-Pyrrolo[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.